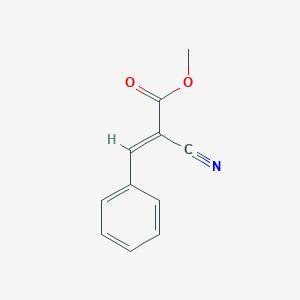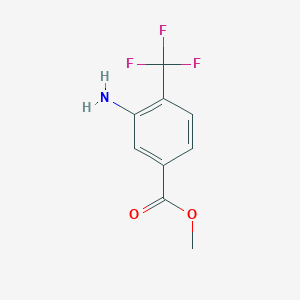
2-(Diethoxymethyl)thiophene
Overview
Description
2-(Diethoxymethyl)thiophene is a chemical compound with the molecular formula C9H14O2S and a molecular weight of 186.27100 . It is a thiophene derivative, which are important heterocyclic compounds with a variety of properties and applications .
Molecular Structure Analysis
The molecular structure of 2-(Diethoxymethyl)thiophene consists of a thiophene ring with a diethoxymethyl group attached . The exact mass of the molecule is 186.07100 .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Diethoxymethyl)thiophene are not detailed in the literature, thiophene derivatives are known to undergo a variety of reactions. For instance, they can participate in condensation reactions, coupling reactions, and sulfur cyclization reactions .Physical And Chemical Properties Analysis
2-(Diethoxymethyl)thiophene has a density of 1.066g/cm3, a boiling point of 219.432ºC at 760 mmHg, and a flash point of 86.51ºC . It also has a LogP value of 2.81970, indicating its lipophilicity .Scientific Research Applications
Organic Electronics and Semiconductors
Thiophene derivatives, including 2-(Diethoxymethyl)thiophene, play a crucial role in organic electronics. These compounds exhibit excellent charge transport properties, making them ideal for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Researchers have explored their use as semiconducting materials in flexible and lightweight electronic devices.
- Anticancer Properties : Certain thiophene derivatives exhibit anticancer effects . Researchers continue to investigate their mechanisms of action and potential clinical applications.
- Anti-Inflammatory Activity : Thiophenes have demonstrated anti-inflammatory properties . These compounds could be valuable in developing novel anti-inflammatory drugs.
- Antimicrobial Effects : Some thiophene derivatives possess antimicrobial activity . Their use in combating bacterial and fungal infections is an active area of research.
- Cardiovascular Health : Thiophenes, such as suprofen and articaine, have been studied for their antihypertensive and anti-atherosclerotic properties . These compounds may contribute to cardiovascular health.
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various sectors, including materials science and engineering.
Synthetic Methods for Thiophene Derivatives
Several synthetic approaches lead to thiophene derivatives:
- Gewald Reaction : A condensation reaction involving sulfur, α-methylene carbonyl compounds, and α-cyano esters, resulting in aminothiophene derivatives .
- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophenes .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link
Future Directions
While specific future directions for 2-(Diethoxymethyl)thiophene are not detailed in the literature, thiophene derivatives are of significant interest in various fields, including medicinal chemistry and material science . They are being studied for their potential biological activities and their role in the development of new drugs .
Mechanism of Action
Target of Action
2-(Diethoxymethyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets due to their diverse chemical characteristics . For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene and its derivatives, including 2-(Diethoxymethyl)thiophene, are known to be involved in various biochemical pathways . For instance, the deactivation processes from the first excited state of thiophene and small oligothiophenes have been investigated using quantum chemical calculations . .
Pharmacokinetics
Its molecular weight is 18627100, and it has a density of 1066g/cm3 . Its boiling point is 219.432ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the diverse biological activities of thiophene derivatives, it’s plausible that 2-(diethoxymethyl)thiophene could have a range of effects depending on the specific biological target and context .
properties
IUPAC Name |
2-(diethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGPTGMAMGKKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CS1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483948 | |
| Record name | 2-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxymethyl)thiophene | |
CAS RN |
13959-97-2 | |
| Record name | 2-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)
![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)






![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

